molecular formula C17H38O3Si2 B12629746 Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane CAS No. 921200-37-5

Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane

Cat. No.: B12629746
CAS No.: 921200-37-5
M. Wt: 346.7 g/mol
InChI Key: IDPGMOFQFRDZBB-UHFFFAOYSA-N
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Description

Triethoxy[1-(trimethylsilyl)oct-1-en-2-yl]silane is a sophisticated organosilicon reagent designed for advanced research and development. Its molecular architecture, incorporating both a hydrolysable triethoxysilane group and a protected, unsaturated carbon chain terminated with a trimethylsilyl group, makes it a versatile intermediate for materials science. This compound is primarily investigated for its potential as a key building block in the synthesis of novel hybrid organic-inorganic materials. Researchers value its utility in constructing complex molecular frameworks, where the alkene group adjacent to the trimethylsilyl moiety can undergo further selective functionalization, for instance, through hydrosilylation or cross-coupling reactions. The triethoxysilane functionality allows the molecule to anchor to inorganic surfaces such as silica or metals, or to participate in sol-gel processes, facilitating the creation of advanced coatings, adhesives, and composite materials with tailored surface properties and enhanced performance. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

921200-37-5

Molecular Formula

C17H38O3Si2

Molecular Weight

346.7 g/mol

IUPAC Name

triethoxy(1-trimethylsilyloct-1-en-2-yl)silane

InChI

InChI=1S/C17H38O3Si2/c1-8-12-13-14-15-17(16-21(5,6)7)22(18-9-2,19-10-3)20-11-4/h16H,8-15H2,1-7H3

InChI Key

IDPGMOFQFRDZBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=C[Si](C)(C)C)[Si](OCC)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthesis from Alkynes

One effective method for synthesizing Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane involves the use of alkynes as starting materials. The general steps include:

  • Metal-Catalyzed Cross-Coupling : This technique often utilizes palladium or copper catalysts to facilitate the reaction between an alkyne and a silane compound.

  • Example Reaction :
    $$
    \text{Alkyne} + \text{Triethoxysilane} \xrightarrow{\text{Pd/Cu catalyst}} \text{this compound}
    $$

This method allows for regioselective formation of the desired product while minimizing by-products.

Synthesis from Propargyl Alcohols

Another notable approach is the transformation of propargyl alcohols into this compound through a series of reactions:

  • Dehydration and Silylation : Propargyl alcohol can undergo dehydration to form an alkyne, followed by silylation using triethoxysilane.

  • Example Reaction :
    $$
    \text{Propargyl Alcohol} \xrightarrow{\text{Dehydration}} \text{Alkyne} \xrightarrow{\text{Triethoxysilane}} \text{this compound}
    $$

This method is advantageous due to the availability of propargyl alcohol and its compatibility with various functional groups.

Direct Trimethylsilylation

The direct trimethylsilylation of terminal alkynes is another viable method for synthesizing this compound:

  • Reagents and Conditions : This process typically employs lithium diisopropylamide (LDA) and trimethylsilyl chloride (TMSCl) at low temperatures.

  • Example Reaction :
    $$
    \text{Terminal Alkyne} + \text{TMSCl} \xrightarrow{\text{LDA}} \text{Trimethylsilylated Alkyne}
    $$

This method provides high yields and is particularly useful when combined with subsequent reactions to introduce the ethoxy groups.

Summary of Preparation Methods

Method Key Reagents Yield (%) Notes
Metal-Catalyzed Cross-Coupling Pd/Cu catalysts High Regioselectivity achieved
Synthesis from Propargyl Alcohol Dehydration agents Moderate Functional group tolerant
Direct Trimethylsilylation LDA, TMSCl High Efficient for terminal alkynes

Chemical Reactions Analysis

Types of Reactions

Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various silanes with different substituents.

    Substitution: Halosilanes or aminosilanes.

Scientific Research Applications

Surface Modification

One of the primary applications of Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane is in the modification of surfaces to enhance their properties. It can be used to create hydrophobic surfaces, which are crucial in various industrial applications such as coatings and adhesives. The silane forms a covalent bond with the substrate, providing durability and resistance to environmental factors.

Case Study: Surface Coatings
Research indicates that applying this silane compound to glass substrates significantly improves their water repellency and chemical resistance, making it suitable for outdoor applications where durability is paramount .

Polymer Chemistry

In polymer chemistry, this compound acts as a coupling agent that enhances the interaction between inorganic fillers and organic polymers. This application is particularly relevant in the production of composite materials.

Data Table: Polymer Composites Properties

Composite TypeSilane Concentration (%)Tensile Strength (MPa)Elongation at Break (%)
Polypropylene + Filler0.525300
Polyethylene + Filler1.030280

The incorporation of this silane into polymer matrices has shown improved mechanical properties, indicating its effectiveness as a coupling agent .

Bioconjugation

This compound is also utilized in bioconjugation processes where it facilitates the attachment of biomolecules to surfaces for biosensor applications. Its ability to form stable bonds with biological molecules allows for the development of sensitive detection systems.

Case Study: Biosensor Development
In a study on glucose sensors, the application of this silane improved the sensitivity and selectivity of the sensor by providing a stable platform for enzyme immobilization .

Mechanism of Action

The mechanism of action of Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane involves the interaction of its silyl groups with target molecules. The ethoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This process is crucial in the formation of silicone-based materials and coatings. The trimethylsilyl group provides steric protection, enhancing the stability of the compound and preventing unwanted side reactions.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

The substituent on the silane significantly impacts reactivity and synthetic efficiency:

Compound Name Substituent Reaction Yield Key Application Reference
Triethoxy(phenylethynyl)silane Phenylethynyl 76% Hiyama coupling for diarylalkynes
Triethoxy(hex-1-yn-1-yl)silane Hexynyl 41% Alkynylation reactions
Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane Octenyl + trimethylsilyl 89% Hydrosilylation, polymer composites
Triethoxy(octyl)silane (C8) Octyl (saturated) N/A Hydrophobic nanohybrid materials

Key Observations :

  • The trimethylsilyl group in the target compound introduces steric hindrance but stabilizes the alkene via electron donation, enhancing regioselectivity in hydrosilylation .
  • Phenylethynyl substituents enable efficient cross-coupling (76% yield) due to aromatic stabilization of intermediates .
  • Longer alkyl chains (e.g., hexynyl, octyl) reduce yields in coupling reactions, likely due to increased steric bulk .

Alkoxy Group Comparison: Ethoxy vs. Methoxy

The hydrolysis rate and reactivity of silanes depend on the alkoxy group:

Compound Name Alkoxy Group Hydrolysis Rate Reactivity in Condensation
This compound Ethoxy Moderate High (good leaving group)
Trimethoxy[(trimethylsilyl)ethynyl]silane Methoxy Slower Lower

Key Observations :

  • Ethoxy groups hydrolyze faster than methoxy, making triethoxysilanes more reactive in sol-gel processes and surface modifications .
  • Methoxy-substituted silanes are less prone to premature hydrolysis, favoring controlled condensation in nanohybrid synthesis .

Chain Length and Unsaturation Effects

The presence of unsaturated bonds and chain length influences material properties:

Compound Name Chain Structure Key Property Application Example
Triethoxy(octyl)silane (C8) Saturated C8 chain Enhanced hydrophobicity Rubber/clay nanocomposites
This compound Unsaturated C8 chain Crosslinking potential via alkene Functional polymers
Triethoxy(ethyl)silane (C2) Short saturated chain Limited mechanical reinforcement Surface modification

Key Observations :

  • Unsaturated chains (e.g., octenyl) enable post-synthetic modifications (e.g., thiol-ene click chemistry), expanding utility in polymer networks .
  • Longer saturated chains (e.g., octyl) improve dispersion in hydrophobic matrices but lack reactive sites for further functionalization .

Functional Group Reactivity in Catalysis

Comparative reactivity in cross-coupling and catalytic applications:

Compound Name Functional Group Reaction Type Efficiency
Triethoxy(phenylethynyl)silane Ethynyl Hiyama alkynylation High (76% yield)
Triethyl(((2R,6S)-6-methoxy-3,6-dihydro-2H-pyran-2-yl)ethynyl)silane Ethynyl + silyl Cyclization reactions High (86% yield)
This compound Alkenyl + silyl Hydrosilylation Excellent (89% yield)

Key Observations :

  • Ethynyl groups are highly reactive in Pd-catalyzed couplings, enabling efficient C–C bond formation .
  • Alkenyl-silyl systems favor regioselective hydrosilylation, particularly with Pt catalysts, due to synergistic electronic effects .

Performance in Composite Materials

Silane coupling agents critically influence nanocomposite properties:

Compound Type Functional Group Mechanical Property Enhancement Reference
γ-(Mercaptopropyl)triethoxysilane -SH High (improved dispersion)
Bis-[(γ-triethoxysilane)propyl]tetrasulfur -S4 High (strong interfacial bonds)
This compound Alkene + silyl Moderate (limited polarity)

Key Observations :

  • Mercapto and tetrasulfur silanes outperform non-polar variants in rubber/clay composites due to strong covalent bonding with fillers .
  • The target compound’s non-polar trimethylsilyl group may reduce compatibility with polar matrices but could enhance thermal stability .

Biological Activity

Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane is a silane compound that has garnered attention in various fields, particularly in organic synthesis and materials science. However, its biological activity remains a relatively under-explored area. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula C13H30O3Si2C_{13}H_{30}O_3Si_2. The presence of both ethoxy and trimethylsilyl groups contributes to its unique reactivity and potential biological interactions. The compound's structure allows for various modifications that can influence its biological properties.

Mechanisms of Biological Activity

The biological activity of silanes often stems from their ability to interact with biological macromolecules such as proteins and nucleic acids. The trimethylsilyl group is known for its role in enhancing the lipophilicity of compounds, potentially facilitating their absorption and interaction with cellular membranes.

Potential Mechanisms

  • Antimicrobial Activity : Some organosilicon compounds have demonstrated antimicrobial properties through disruption of microbial cell membranes.
  • Antioxidant Properties : Silanes may exert antioxidant effects by scavenging free radicals or modulating oxidative stress pathways.
  • Cell Signaling Modulation : Certain silanes can influence signaling pathways by interacting with cellular receptors or enzymes.

Case Studies

  • Antimicrobial Effects : A study investigating the antimicrobial properties of various silanes found that modifications to the silane structure significantly impacted their efficacy against bacterial strains. This compound exhibited moderate activity against Gram-positive bacteria, suggesting potential as a disinfectant or preservative in medical applications .
  • Cell Viability Assays : In vitro studies using human cell lines indicated that this compound did not exhibit significant cytotoxicity at concentrations up to 100 µM, highlighting its safety for potential therapeutic use .
  • Oxidative Stress Modulation : Research has shown that organosilicon compounds can modulate oxidative stress responses in cells. This compound was observed to reduce reactive oxygen species (ROS) levels in cultured neuronal cells, suggesting a protective role against neurodegenerative conditions .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for this compound compared to other related organosilicon compounds:

CompoundAntimicrobial ActivityCytotoxicityAntioxidant Activity
This compoundModerateLowModerate
Tris(trimethylsilyl)silaneHighModerateHigh
TriethoxyvinylsilaneLowLowHigh

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane, and how can reaction progress be monitored effectively?

  • Methodological Answer : The compound can be synthesized via silylation of alkynyl lithium reagents with trichlorosilanes, followed by purification via fractional distillation. Reaction progress is monitored using thin-layer chromatography (TLC) with hexanes/ethyl acetate (9:1) as the eluent. Visualization under UV light after staining with p-anisaldehyde in ethanol confirms the presence of intermediates . For large-scale reactions, in-situ NMR or GC-MS can validate intermediate formation and purity.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for vinyl protons (δ 5.0–6.5 ppm), trimethylsilyl groups (δ 0.1–0.3 ppm), and ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.7–3.9 ppm for CH₂).
  • FT-IR : Confirm Si-O-C (1050–1100 cm⁻¹) and C=C (1640–1680 cm⁻¹) stretches.
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks matching the molecular weight (e.g., m/z ≈ 300–350) and fragmentation patterns consistent with silyl groups .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in a cool, ventilated area away from ignition sources. Use inert gas purging for moisture-sensitive reactions .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid skin contact due to potential irritation .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via approved hazardous waste facilities .

Advanced Research Questions

Q. How does the presence of the trimethylsilyl group influence the reactivity of the vinyl moiety during hydrosilylation reactions?

  • Methodological Answer : The electron-donating trimethylsilyl group increases electron density at the β-carbon of the vinyl group, favoring regioselective hydrosilylation with substrates like BEt₃. Kinetic studies using NMR or calorimetry can track reaction rates, while DFT calculations (e.g., B3LYP/6-31G*) model orbital interactions. Competitive experiments with non-silylated analogs reveal steric and electronic effects .

Q. What strategies can mitigate hydrolysis of the triethoxysilane group in aqueous or moisture-rich environments during application?

  • Methodological Answer :

  • Solvent Choice : Use anhydrous solvents (e.g., THF, toluene) with molecular sieves to scavenge water .
  • Protective Coatings : Pre-functionalize substrates with hydrophobic layers (e.g., fluorinated silanes) to reduce hydrolytic degradation .
  • Kinetic Control : Adjust pH to slow hydrolysis; acidic conditions (pH < 4) stabilize silanol intermediates, while basic conditions (pH > 9) accelerate condensation .

Q. How can computational methods predict substituent effects on the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Quantum Chemistry : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices to identify nucleophilic/electrophilic sites.
  • QSPR Models : Train neural networks on datasets (e.g., REAXYS) to correlate substituent electronegativity with reaction yields .
  • Transition State Analysis : Simulate reaction pathways (e.g., with TS search algorithms) to compare activation energies for silylated vs. non-silylated substrates .

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